molecular formula C22H26ClN3O2 B244733 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide

Cat. No. B244733
M. Wt: 399.9 g/mol
InChI Key: SSUIRZVWURPMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide, also known as BCTC, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli such as heat, acid, and capsaicin.

Mechanism of Action

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide acts as a potent and selective antagonist of the TRPV1 channel by binding to a specific site on the channel and blocking its activation by various stimuli such as heat, acid, and capsaicin. This results in the inhibition of the TRPV1-mediated calcium influx, which is responsible for the pain response, cancer cell growth, and neurodegeneration.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide has been shown to produce various biochemical and physiological effects, including the inhibition of TRPV1-mediated calcium influx, the suppression of pain response, the induction of apoptosis in cancer cells, the inhibition of tumor angiogenesis, and the protection of neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide has several advantages and limitations for lab experiments. The advantages include its high potency and selectivity for the TRPV1 channel, its potential applications in various fields of research, and its availability as a commercial product. The limitations include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to determine its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide research, including the development of more potent and selective TRPV1 antagonists, the investigation of its potential applications in other fields of research, such as inflammation and metabolic disorders, the determination of its pharmacokinetics and pharmacodynamics, and the development of novel drug delivery systems to enhance its efficacy and reduce its toxicity.
In conclusion, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its high potency and selectivity for the TRPV1 channel make it a promising candidate for the development of novel drugs for pain management, cancer therapy, and neurodegenerative diseases. Further studies are needed to determine its pharmacokinetics and pharmacodynamics and to explore its potential applications in other fields of research.

Synthesis Methods

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide can be synthesized using a variety of methods, including the reaction of 4-(4-butanoylpiperazin-1-yl)aniline with 2-chloro-4-methylbenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The resulting product can be purified using column chromatography or recrystallization from a suitable solvent.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide has been extensively studied for its potential applications in various fields of research, including pain management, cancer therapy, and neurodegenerative diseases. In the field of pain management, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide has been shown to block the TRPV1-mediated pain response in animal models, suggesting that it could be used as a novel analgesic agent. In cancer therapy, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neurodegenerative diseases, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide has been shown to protect neurons from oxidative stress and inflammation, suggesting that it could be used as a neuroprotective agent.

properties

Molecular Formula

C22H26ClN3O2

Molecular Weight

399.9 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide

InChI

InChI=1S/C22H26ClN3O2/c1-3-4-21(27)26-13-11-25(12-14-26)18-8-6-17(7-9-18)24-22(28)19-10-5-16(2)15-20(19)23/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,28)

InChI Key

SSUIRZVWURPMBA-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C)Cl

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C)Cl

Origin of Product

United States

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